molecular formula C₁₀H₁₈N₂O₄ B053519 Di-tert-butyl azodicarboxylate CAS No. 870-50-8

Di-tert-butyl azodicarboxylate

Cat. No. B053519
CAS RN: 870-50-8
M. Wt: 230.26 g/mol
InChI Key: QKSQWQOAUQFORH-VAWYXSNFSA-N
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Description

DTBAD is utilized in organic chemistry as an oxidizing agent and a component in the synthesis of other chemicals. Its applications span from the synthesis of quinolines to the preparation of amino acid derivatives, showcasing its versatility in organic reactions.

Synthesis Analysis

The synthesis of DTBAD has been demonstrated through the aerobic oxidation of di-tert-butyl hydrazodicarboxylate using homogeneous CuI as a co-catalyst. This process efficiently regenerates DTBAD from its hydrazine precursor, emphasizing the role of molecular oxygen as a terminal oxidant in creating a sustainable synthesis pathway (Jung, Kim, & Kim, 2016).

Molecular Structure Analysis

While specific studies focusing on the detailed molecular structure analysis of DTBAD were not highlighted, the compound's effectiveness in various reactions suggests a stable azo framework that facilitates its reactivity. Its structure plays a crucial role in its ability to engage in a wide range of chemical transformations.

Chemical Reactions and Properties

DTBAD is instrumental in direct amination reactions, as demonstrated by its use in catalytic asymmetric amination of α-monosubstituted nitroacetates. This showcases its role in enabling the synthesis of enantioselective compounds (Ji et al., 2012). Additionally, its participation in the synthesis of α-amino and α-hydrazino acid derivatives through stereoselective amination of chiral enolates further exemplifies its chemical versatility and importance in organic synthesis (Evans et al., 1988).

Physical Properties Analysis

The physical properties of DTBAD, such as solubility, boiling point, and stability, are critical for its handling and use in laboratory settings. Although specific studies detailing these properties were not directly identified, the successful application in various reactions indicates DTBAD's manageable physical properties that facilitate its broad use in organic chemistry.

Chemical Properties Analysis

DTBAD's chemical properties, including its reactivity with different organic substrates, enable a wide array of chemical transformations. For instance, it has been used in nucleophilic substitutions and radical reactions, highlighting its versatility as a reagent in organic synthesis (Jasch, Höfling, & Heinrich, 2012). Its role in alkylation reactions under catalyst-free conditions further underscores its utility in the synthesis of alkyl amine derivatives (Nakajima, Zhang, & Nishibayashi, 2019).

Scientific Research Applications

  • Aerobic Oxidation and Synthesis of Quinolines : It is used in the Cu-catalyzed aerobic oxidation of di-tert-butyl hydrazodicarboxylate to di-tert-butyl azodicarboxylate, which aids in the dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions. This process efficiently synthesizes a variety of quinolines (Jung, Kim, & Kim, 2016).

  • Synthesis of Alkylhydrazides : Di-tert-butyl azodicarboxylate is utilized in the cobalt-catalyzed hydrohydrazination reaction of olefins to yield Markovnikov hydrazide products for a broad range of olefins (Waser & Carreira, 2004).

  • Asymmetric Synthesis of α-Amino and α-Hydrazino Acid Derivatives : It's used in stereoselective reactions with chiral carboximide-derived enolates for synthesizing α-hydrazino and α-amino acids (Evans et al., 1988).

  • Metal-Catalyzed Hydrohydrazination and Hydroazidation of Olefins : This compound plays a role in the Co- and Mn-catalyzed hydrohydrazination and hydroazidation reactions of olefins, serving as an oxidizing nitrogen source (Waser, Gášpár, Nambu, & Carreira, 2006).

  • Synthesis of 1-Bicyclo[1.1.1]pentylamine : It's involved in the synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate, which is a step in the production of 1-bicyclo[1.1.1]pentylamine (Bunker et al., 2011).

  • Alkylation of Azodicarboxylate Esters : This reagent is used for the introduction of alkyl groups on azodicarboxylate esters, facilitating the preparation of alkyl amine derivatives (Nakajima, Zhang, & Nishibayashi, 2019).

  • Electrophilic Amination of Organozinc Halides : It's applied in the electrophilic amination of functionalized organozinc bromides, yielding N,N'-di tert-butoxycarbonylhydrazino derivatives (Velarde-Ortiz, Guijarro, & Rieke, 1998).

  • Enantioselective Syntheses of α-Amino Acids : Utilized in the enantioselective synthesis of α-amino acids from specific esters and di-tert-butyl azodicarboxylate (Oppolzer & Moretti, 1986).

Safety And Hazards

Di-tert-butyl azodicarboxylate is considered hazardous. It is flammable and causes skin and eye irritation. It may also cause respiratory irritation. It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area .

Future Directions

Di-tert-butyl azodicarboxylate serves as a precursor in an enantioselective synthesis of 3,6-dihyropyridazines . It is also used as an acid-labile reagent for Mitsunobu reactions, allowing facile isolation of products .

properties

IUPAC Name

tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSQWQOAUQFORH-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl azodicarboxylate

CAS RN

870-50-8
Record name Di-tert-butyl azodicarboxylate
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Record name 870-50-8
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Record name Di-tert-butyl azodicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
D Jung, MH Kim, J Kim - Organic letters, 2016 - ACS Publications
… CuI and di-tert-butyl azodicarboxylate for aerobic … aerobic oxidative regeneration of di-tert-butyl azodicarboxylate from di-tert-… Cu and di-tert-butyl azodicarboxylate co-catalytic system. …
Number of citations: 54 pubs.acs.org
정진후, 임선희, 손창국, 이왕근 - Bulletin of the Korean Chemical …, 1998 - koreascience.kr
… Reaction of di-tert-butyl azodicarboxylate with Th"-CIO, T. Di-tert-butyl azodicarboxylate (115.1 mg, 050 mmol) and 322 mg (1.02 mmol) of Th"ClO, were placed in a 100-mL, round-…
Number of citations: 7 koreascience.kr
M Jia, S Guo, S Chen, S Gao, H Sun - Journal of Thermal Analysis and …, 2023 - Springer
In this work, we used C80 Micro-calorimeter and STA-FTIR-MS instrument to analyze decomposition mechanism of DBAD and evaluated the thermal hazard by the key index on self-…
Number of citations: 0 link.springer.com
T Imai, R Harigae, K Moriyama… - The Journal of Organic …, 2016 - ACS Publications
… directly prepared in good to moderate yields by the reaction of aromatic aldehydes with methylhydrazine and benzylhydrazine, followed by treatment with di-tert-butyl azodicarboxylate …
Number of citations: 25 pubs.acs.org
A Berger, KD Wehrstedt - Mary Kay O'Connor Process Safety …, 2009 - researchgate.net
A large number of Azodicarboxylates and their derivatives are produced and used in the chemical industries. The versatile applications of these Azodicarboxylates in research institutes …
Number of citations: 2 www.researchgate.net
W Oppolzer, R Moretti - Helvetica chimica acta, 1986 - Wiley Online Library
Succesive treatment of chiral esters 1 with LiN(i‐Pr) 2 /Me 3 SiCl and di(tert‐butyl) azodicarboxylate/TiCl 4 /Ti(i‐PrO) 4 gave N,N′ ‐di[(tert‐butoxy)carbonyl]hydrazino esters 9 which …
Number of citations: 110 onlinelibrary.wiley.com
F Zhou, M Ding, YL Liu, CH Wang, CB Ji… - Advanced Synthesis …, 2011 - Wiley Online Library
… bifunctional quinine‐derived thiourea catalyst 14 was found to catalyze the direct amination of unprotected 3‐aryl and aliphatic substituted oxindoles with di‐tert‐butyl azodicarboxylate (…
Number of citations: 78 onlinelibrary.wiley.com
CB Ji, YL Liu, XL Zhao, YL Guo, HY Wang… - Organic & Biomolecular …, 2012 - pubs.rsc.org
… of α-monosubstituted nitroacetates using di-tert-butyl azodicarboxylate. The simple and easily … di-tert-butyl azodicarboxylate 2a (DBAD). Some typical results are summarized in Table 1. …
Number of citations: 34 pubs.rsc.org
A Berger, KD Wehrstedt - Journal of loss prevention in the process …, 2010 - Elsevier
… Therefore, we have chosen Diisopropyl-azodicarboxylate (DIAD), Di-tert-butyl-azodicarboxylate (Di-tert-butyl-AD), Bis(2,2,2-trichloroethyl)azodicarboxylate (TCEAD), Dibenzyl-…
Number of citations: 30 www.sciencedirect.com
MJD Pires - Synlett, 2012 - thieme-connect.com
(A) DBAD (1) is useful in Mitsunobu reactions; generally alcohols are converted into a variety of functional groups in the presence of 1 and Ph 3 P. A recent example is the combined use …
Number of citations: 2 www.thieme-connect.com

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